![molecular formula C16H11BrO3 B1619986 3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one CAS No. 36716-01-5](/img/structure/B1619986.png)
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, also known as BRD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Scientific Research Applications
Antioxidant Activities
Benzodioxole compounds have been studied for their potential antioxidant activities. The presence of a benzodioxole ring with different substituent groups can increase the antioxidant properties of these compounds, making them interact effectively with free radicals like DPPH .
Anti-Tumor Efficiency
Research has shown that 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of certain treatments. These compounds have been conjugated with arsenical precursors to enhance their effectiveness against tumors .
Cell Cycle Perturbation
Some benzodioxole derivatives have been evaluated for their ability to induce cell cycle perturbations in cancer cells. This is an important aspect of cancer treatment as it can lead to the inhibition of cancer cell growth .
COX Inhibition
Benzodioxole core structures have been synthesized to evaluate their COX1 and COX2 inhibitory activity. This is significant in the development of anti-inflammatory drugs, as COX enzymes are involved in the inflammatory process .
Anticancer Efficacy
Certain benzodioxole derivatives have shown compelling in vitro anticancer efficacy and safety for normal cells. This underscores the need for further in vivo assessment and highlights the potential of these compounds in the development of anticancer drugs .
Therapeutic Innovation
Compounds containing the benzodioxole subunit, including synthetic derivatives and natural products like piperine, have demonstrated a broad spectrum of activity. They show potential anti-tumor activity through induction of apoptosis and antiparasitic activity, raising expectations in therapeutic innovation .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQVUUNFUZOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292531 | |
Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
CAS RN |
36716-01-5 | |
Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.